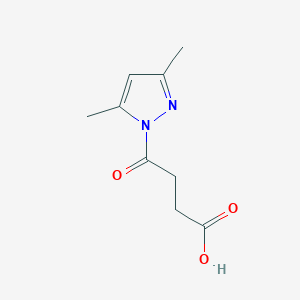

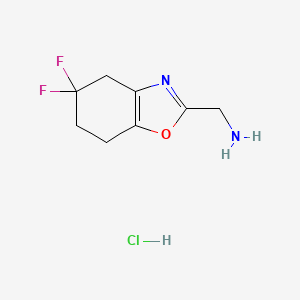

![molecular formula C11H13N5O2 B2868239 5-[2-(Cbz-amino)ethyl]-1H-tetrazole CAS No. 33841-54-2](/img/structure/B2868239.png)

5-[2-(Cbz-amino)ethyl]-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

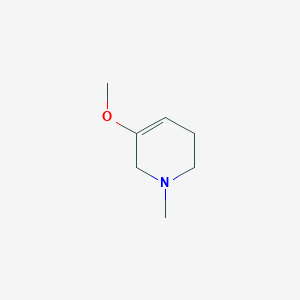

5-[2-(Cbz-amino)ethyl]-1H-tetrazole (CAS# 33841-54-2) is a useful research chemical . It is also known as benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate . The molecular weight is 247.25 and the molecular formula is C11H13N5O2 .

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of 5-[2-(Cbz-amino)ethyl]-1H-tetrazole is represented by the canonical SMILES: C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2 . The InChI is InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16) .Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Scientific Research Applications

Synthesis of Amides

Amides: are pivotal in nature and synthetic chemistry, forming the backbone of peptides and proteins. The compound “5-[2-(Cbz-amino)ethyl]-1H-tetrazole” can be utilized in the one-pot synthesis of amides from N-Cbz-protected amines. This method involves the generation of isocyanate intermediates that react with Grignard reagents to produce amides efficiently . This process is significant for the development of drugs, including anticancer agents and antibiotics, which often contain an amide bond moiety.

Benzimidazole Derivatives

Benzimidazoles: are a class of compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The one-pot conversion of carboxylic acids into benzimidazoles is a notable application, where “5-[2-(Cbz-amino)ethyl]-1H-tetrazole” can serve as a precursor. This methodology provides direct access to benzimidazole derivatives, which are valuable in drug discovery .

Indole Derivatives

Indole derivatives: are prevalent in various biologically active compounds used for treating cancer, microbial infections, and other disorders. “5-[2-(Cbz-amino)ethyl]-1H-tetrazole” can be employed in the synthesis of indole derivatives, which are essential in medicinal chemistry due to their diverse biological properties .

Chiral Ligands for Catalysis

The synthesis of chiral ligands for chemical catalysis is another application. “5-[2-(Cbz-amino)ethyl]-1H-tetrazole” can be used to create non-protein amino acids that serve as chiral ligands. These ligands are crucial for asymmetric synthesis, which is fundamental in producing enantiomerically pure pharmaceuticals .

Amidation of Protected Amines

The compound can also facilitate the amidation of protected amines . This is particularly useful in multi-step organic syntheses where amines with protecting groups like Cbz are employed to minimize side reactions. Direct efficient preparation of amides from such protected amines is a valuable application that reduces cost, waste, and time in organic synthesis .

Functional Group Protection

Lastly, “5-[2-(Cbz-amino)ethyl]-1H-tetrazole” plays a role in the protection of functional groups during chemical reactions. Protecting groups are essential in organic synthesis to prevent reactions at sensitive sites. The Cbz group derived from this compound is commonly used to protect amines during synthesis steps .

Mechanism of Action

The mechanism of action involves the amine attacking the carbonyl carbon of the carbonate to form a new tetrahedral intermediate . Elimination of oxygen results in loss of a carbonate which itself can act as a base, or spontaneously decarboxylate (lose CO2) to give t-butoxide, which then neutralizes the protonated carbamate .

Future Directions

The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time . Unfortunately, direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied . This suggests a potential area for future research.

properties

IUPAC Name |

benzyl N-[2-(2H-tetrazol-5-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c17-11(12-7-6-10-13-15-16-14-10)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,17)(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFKSVINPQBNQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Cbz-amino)ethyl]-1H-tetrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

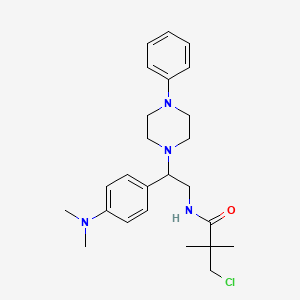

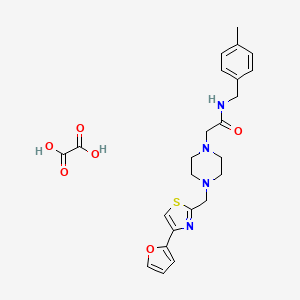

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)

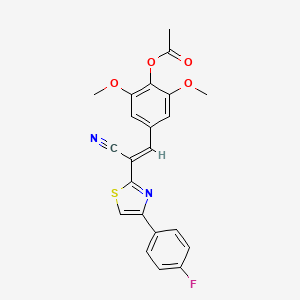

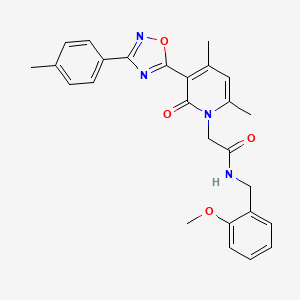

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)

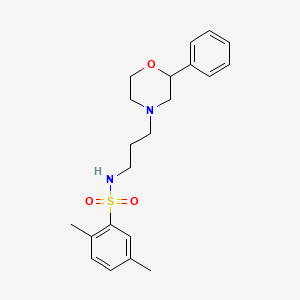

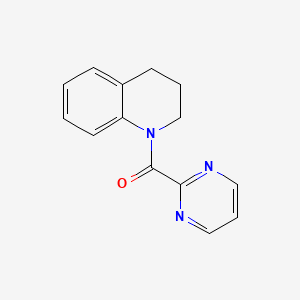

![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)